molecular formula C7H5ClFNO B1363455 3-Chloro-4-fluorobenzamide CAS No. 701-43-9

3-Chloro-4-fluorobenzamide

Cat. No.: B1363455
CAS No.: 701-43-9
M. Wt: 173.57 g/mol
InChI Key: AEYMQEMBMKCNEG-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzamide (CAS: 701-43-9) is a substituted benzamide derivative with the molecular formula C₇H₅ClFNO and a molecular weight of 173.58 g/mol . It is a white solid with a melting point of 145–147°C and is primarily utilized as a pharmaceutical intermediate and research chemical . The compound’s structural features—a chloro group at position 3 and a fluoro group at position 4 on the benzene ring—contribute to its unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors .

Safety data indicate that it requires careful handling, with storage recommendations at -80°C for long-term stability and avoidance of prolonged exposure to heat or moisture . Its purity in commercial preparations typically exceeds 97% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorobenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable acylating agent, such as acetic anhydride or benzoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

3-Chloro-4-fluorobenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives

Table 1: Key Properties of 3-Chloro-4-fluorobenzamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Relevance
This compound C₇H₅ClFNO 173.58 145–147 Cl (C3), F (C4), amide Binds PHGDH (antitumor) ; antiviral activity against BVDV
5-Fluoro-2-methylbenzoic acid C₈H₇FO₂ 154.14 N/A F (C5), methyl (C2), carboxylic acid Weaker PHGDH inhibition compared to this compound
N-(3-Chloro-4-methoxyphenyl)acetamide C₉H₁₀ClNO₂ 199.64 N/A Cl (C3), OCH₃ (C4), acetamide Moderate binding affinity to PHGDH; lacks halogen bonding capability
5-Chloro-2-fluorobenzamide C₇H₅ClFNO 173.58 134–138 Cl (C5), F (C2), amide Lower melting point suggests weaker crystallinity; uncharacterized biological activity

Halogen Bonding vs. Hydrogen Bonding

  • This compound forms a halogen bond with Gly151 (via the chloro group) and a hydrogen bond with Ser211 in PHGDH, contributing to its high potency (IC₅₀ in low micromolar range) . In contrast, 5-fluoro-2-methylbenzoic acid relies solely on hydrogen bonding, resulting in weaker target engagement .
  • In antiviral studies targeting bovine viral diarrhea virus (BVDV), molecular dynamics simulations show that this compound interacts with residues in the E2 protein (e.g., Arg154) but remains partially solvent-exposed, suggesting opportunities for structural optimization .

Steric and Electronic Effects

  • The methoxy group in N-(3-chloro-4-methoxyphenyl)acetamide introduces steric hindrance, reducing its ability to penetrate deep binding pockets compared to this compound .
  • 5-Chloro-2-fluorobenzamide , an isomer of the parent compound, exhibits a lower melting point (134–138°C vs. 145–147°C), likely due to reduced molecular symmetry and weaker intermolecular forces .

Derivatives with Enhanced Complexity

  • However, its stereochemical complexity (undefined stereocenters) may complicate synthesis and reproducibility .
  • Tonabersat (C₂₀H₁₉ClFNO₄): A clinical derivative with additional acetyl and dimethyl groups, it demonstrates how functionalization of the benzamide core can expand therapeutic applications (e.g., migraine prophylaxis) .

Biological Activity

3-Chloro-4-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, synthesis, mechanisms of action, and potential applications in various therapeutic areas.

This compound (C7H5ClFNO) features a benzamide structure with chlorine and fluorine substituents that significantly influence its biological activity. The presence of these halogens can enhance the compound's solubility and reactivity, making it a valuable candidate for drug development.

Synthesis

The synthesis of this compound typically involves the acylation of 3-chloro-4-fluoroaniline with an appropriate acylating agent. The process can be optimized to improve yield and purity, which is crucial for subsequent biological evaluations.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . In vitro studies have shown its effectiveness against various cancer cell lines, including colorectal cancer (HT-29) and others. The compound's mechanism appears to involve the inhibition of specific kinases associated with cancer cell proliferation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colorectal)15Kinase inhibition
MCF-7 (Breast)20Induction of apoptosis
A549 (Lung)25Cell cycle arrest

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects . Studies suggest that it may exert protective actions against oxidative stress in neuronal cells, potentially through modulation of signaling pathways related to neuroinflammation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
  • Receptor Modulation : It may also affect receptor activity, altering downstream signaling cascades that contribute to cellular responses.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Colorectal Cancer Study : A recent study evaluated the efficacy of this compound in HT-29 cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
  • Neuroprotection Study : Another study focused on its effects in neuroblastoma cells, revealing a reduction in oxidative stress markers and improved cell viability under stress conditions.

Properties

IUPAC Name

3-chloro-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYMQEMBMKCNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371419
Record name 3-Chloro-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-43-9
Record name 3-Chloro-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701-43-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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